molecular formula C22H20FNO3 B11395519 1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11395519
M. Wt: 365.4 g/mol
InChI Key: NBFFFAFFTYDMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fluorophenyl group and a chromeno-pyrrole core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One efficient method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine under mild conditions . The reaction is carried out in a solvent such as dioxane, and the product is isolated by crystallization without the need for chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of mild reaction conditions suggest that scalable production could be achieved with appropriate optimization of reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(2-Methoxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity and improve its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-6,8-dimethyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H20FNO3/c1-4-9-24-19(14-7-5-6-8-15(14)23)18-20(25)17-13(3)10-12(2)11-16(17)27-21(18)22(24)26/h5-8,10-11,19H,4,9H2,1-3H3

InChI Key

NBFFFAFFTYDMNV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC(=CC(=C3C2=O)C)C)C4=CC=CC=C4F

Origin of Product

United States

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